5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione
Description
Properties
CAS No. |
54753-67-2 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
5-hydroxy-3-piperidin-1-ylisoquinoline-7,8-dione |
InChI |
InChI=1S/C14H14N2O3/c17-11-7-12(18)14(19)10-8-15-13(6-9(10)11)16-4-2-1-3-5-16/h6-8,17H,1-5H2 |
InChI Key |
IJJKPJRHHYJFLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C3C(=C2)C(=CC(=O)C3=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
7-HYDROXY-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-HYDROXY-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs, such as those listed in specialty chemical catalogs (e.g., 7,8-Dichloroisoquinoline and 7-Amino-1,2,3,4-Tetrahydroisoquinoline), exhibit distinct substituent patterns that influence their physicochemical and biological behaviors . Below is a comparative analysis:
Key Observations :
- Polarity : The dione and hydroxy groups in the target compound enhance water solubility compared to lipophilic dichloro analogs.
- Electronic Effects : Electron-withdrawing dione groups may reduce aromatic ring electron density, affecting π-π stacking interactions compared to electron-rich dichloro derivatives.
Hypothetical Physicochemical Properties Based on Structural Features
Predicted properties for the target compound and analogs are summarized below.
Notes:
- LogP : The dichloro derivative’s higher LogP reflects greater lipophilicity, aligning with its halogen substituents.
- Solubility: The amino-tetrahydro analog’s solubility is enhanced by hydrogen-bonding capacity and reduced aromaticity.
Challenges and Limitations in Comparative Studies
- Data Availability : Experimental data for direct comparisons (e.g., binding affinities, pharmacokinetics) are absent in the provided evidence. Structural comparisons rely on theoretical models or inferences from unrelated studies.
- Synthetic Accessibility: Piperidin-1-yl and dione groups may complicate synthesis compared to simpler halogenated or amino-substituted analogs .
Biological Activity
5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione is a synthetic compound belonging to the isoquinoline family, characterized by its unique structural features, including a hydroxy group and a piperidine moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₂O₃, with a molecular weight of approximately 272.30 g/mol. The compound's structure is pivotal to its biological activity, as the hydroxy and piperidine groups significantly influence its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the realms of antibacterial and antifungal properties. Preliminary studies suggest potential interactions with various biological targets, including enzymes and receptors. The compound may inhibit certain enzyme activities by binding to their active sites, thereby blocking substrate access.
Antibacterial Activity
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against several pathogenic bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Bacillus subtilis | 0.015 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
These findings indicate that the compound can effectively inhibit the growth of these bacteria at low concentrations .
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription; thus, their inhibition can lead to bacterial cell death .
Study on Antifungal Activity
In addition to its antibacterial properties, research has explored the antifungal activity of this compound. A study evaluated its efficacy against various fungal strains, revealing that it effectively inhibited fungal growth at concentrations similar to those required for bacterial inhibition .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with structurally similar compounds to highlight the unique biological activity of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methyl-3-(piperidin-1-yl)isoquinoline-5,8-dione | Lacks hydroxy group | May exhibit different biological activity due to absence of hydroxy functionality |
| 7-Hydroxy-6-methylisoquinoline-5,8-dione | Lacks piperidine moiety | Different pharmacological properties due to absence of piperidine |
| 3-(Piperidin-1-yl)isoquinoline-5,8-dione | Lacks both hydroxy and methyl groups | Results in distinct chemical and biological characteristics |
The uniqueness of this compound lies in its combination of both hydroxy and piperidine groups, enhancing its reactivity and potential therapeutic applications compared to these similar compounds.
Future Directions in Research
Further studies are necessary to elucidate the precise mechanisms underlying the biological activities of this compound. This includes exploring its interactions with various cellular pathways and determining its efficacy in vivo. Additionally, research into potential modifications of the compound could lead to derivatives with enhanced potency or reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
